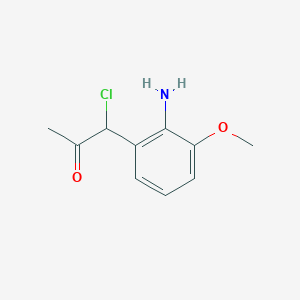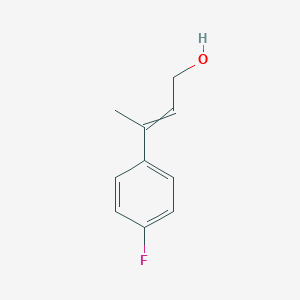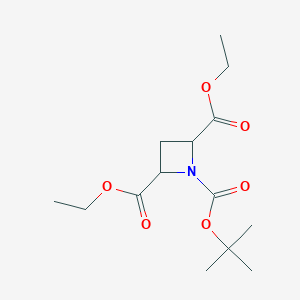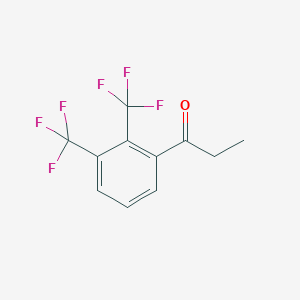
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the reaction of 2-nitro-3-methoxybenzoic acid with acetyl chloride to form 2-nitro-3-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-1-propanol to yield 1-(2-nitro-3-methoxyphenyl)-1-chloropropan-2-one. Finally, reduction of the nitro group to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 1-(2-Nitro-3-methoxyphenyl)-1-chloropropan-2-one.
Reduction: 1-(2-Amino-3-methoxyphenyl)-1-propanol.
Substitution: 1-(2-Amino-3-methoxyphenyl)-1-propanol.
Applications De Recherche Scientifique
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties such as enhanced thermal stability
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by inhibiting key kinases involved in signal transduction .
Comparaison Avec Des Composés Similaires
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one: Known for its role as a MAPK inhibitor.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection
Uniqueness: 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes and interfere with cellular signaling pathways makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
1-(2-amino-3-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,12H2,1-2H3 |
Clé InChI |
ZOYAKZYNEWLJME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)OC)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)




![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)








